molecular formula C11H12O2 B044456 Ethyl cinnamate CAS No. 103-36-6

Ethyl cinnamate

Cat. No. B044456
CAS RN: 103-36-6
M. Wt: 176.21 g/mol
InChI Key: KBEBGUQPQBELIU-CMDGGOBGSA-N
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Description

Ethyl cinnamate is synthesized through esterification reactions, involving cinnamic acid and ethanol as primary reactants. Its applications span across food, cosmetic, and pharmaceutical industries due to its pleasant scent and flavor.

Synthesis Analysis

Several methods have been explored for the efficient synthesis of ethyl cinnamate. Enzymatic esterification, using Lipozyme TLIM, has been highlighted for its high yield in isooctane as a reaction medium, achieving a maximum yield of 99% under optimal conditions (Wang et al., 2016). Additionally, sodium bisulfate has been utilized as an effective catalyst in esterification, demonstrating a significant yield of 91.1% under certain conditions (Xiang, 2002).

Molecular Structure Analysis

The crystal and molecular structure of ethyl cinnamate derivatives have been extensively studied, revealing insights into the stereochemistry and spatial arrangement of its molecules. For instance, the structure of ethyl p-chloro α-cyano-β-methyl-cis-cinnamate was determined, showing a significant dihedral angle between the benzene ring and the ethylenic group, which suggests the presence of steric effects influencing the orientation of these groups (Higuchi et al., 1972).

Chemical Reactions and Properties

Ethyl cinnamate participates in various chemical reactions, including topochemical reactions leading to the formation of highly strained tricyclic derivatives (Maekawa et al., 1991). Its reactivity and interactions with different catalysts and conditions have been a focus of research to optimize its synthesis and application.

Physical Properties Analysis

Research on the physical properties of ethyl cinnamate, such as its boiling point, melting point, and solubility, is crucial for its application in various industries. However, specific studies detailing these properties were not identified in this search. Typically, these properties are determined experimentally and are critical for handling and processing ethyl cinnamate in industrial settings.

Chemical Properties Analysis

The chemical properties of ethyl cinnamate, including its reactivity under different conditions and with various chemicals, are essential for its broad application range. Its esterification process, catalytic synthesis, and reactions under different catalysts have been explored to enhance its production efficiency and application potential (Shan, 2003).

Scientific Research Applications

Antimicrobial Activity

  • Field : Pharmaceutical Sciences
  • Application : Ethyl cinnamate has been found to exhibit antimicrobial properties, making it a valuable ingredient in pharmaceutical formulations . It is used in topical creams, ointments, and lotions for its potential antifungal and antibacterial effects .
  • Method : In a study, synthetic cinnamides and cinnamates, including ethyl cinnamate, were prepared and submitted for the evaluation of antimicrobial activity against pathogenic fungi and bacteria . The minimum inhibitory concentration (MIC) of the compounds was determined using microdilution testing in broth .
  • Results : Ethyl cinnamate showed significant antimicrobial activity. The MIC for ethyl cinnamate was found to be 726.36 µM . The compounds were found to be bactericidal, with MBC/MIC ≤ 4 .

Fragrance Industry

  • Field : Fragrance and Cosmetics
  • Application : Ethyl cinnamate serves as a key ingredient in perfumes, colognes, and other fragrances due to its pleasant, fruity scent .
  • Method : It is added to various fragrance compositions to add depth and sweetness .
  • Results : The addition of ethyl cinnamate enhances the sensory appeal of various products by imparting a pleasant aroma, thereby increasing consumer satisfaction and product acceptance .

Flavoring Agent

  • Field : Food Industry
  • Application : Ethyl cinnamate is utilized as a flavoring agent to impart a sweet, cinnamon-like taste to various products .
  • Method : It is commonly used in confectionery, bakery items, chewing gum, and beverages .
  • Results : The addition of ethyl cinnamate enhances the flavor of various food products, thereby increasing their appeal to consumers .

Cosmetics

  • Field : Cosmetics
  • Application : Ethyl cinnamate is incorporated into cosmetic products such as creams, lotions, and soaps . It adds fragrance while potentially offering antioxidant and antimicrobial properties to skincare formulations .
  • Method : It is added to various cosmetic formulations during the manufacturing process .
  • Results : The addition of ethyl cinnamate enhances the sensory appeal and potential skincare benefits of various cosmetic products .

Industrial Applications

  • Field : Industrial Processes
  • Application : Ethyl cinnamate finds applications in various industrial processes, including the synthesis of other chemicals and as a solvent in different reactions . It is also used in the production of plasticizers and as a flavor enhancer in tobacco products .
  • Method : It is used in various industrial processes as needed .
  • Results : The use of ethyl cinnamate in industrial processes contributes to the efficiency and effectiveness of these processes .

Medical Intermediate

  • Field : Medical and Pharmaceutical Research
  • Application : Ethyl cinnamate is used as a medical intermediate and in organic synthesis .
  • Method : It is used in various research and development processes in the medical and pharmaceutical fields .
  • Results : The use of ethyl cinnamate as a medical intermediate contributes to the development of new drugs and treatments .

Antioxidant Activity

  • Field : Nutraceuticals and Food Science
  • Application : Ethyl cinnamate has been suggested to exhibit antioxidant properties, which can be beneficial in the prevention of oxidative stress-related diseases .
  • Method : In research studies, ethyl cinnamate is often tested for its antioxidant activity using various assays such as DPPH radical scavenging assay, ABTS radical cation decolorization assay, and FRAP assay .

Anti-inflammatory Activity

  • Field : Pharmaceutical Sciences
  • Application : Ethyl cinnamate may offer certain health benefits, including anti-inflammatory properties . This makes it a potential candidate for the development of new anti-inflammatory drugs .
  • Method : The anti-inflammatory activity of ethyl cinnamate can be evaluated using various in vitro and in vivo models of inflammation .

Synthesis of Other Chemicals

  • Field : Chemical Industry
  • Application : Ethyl cinnamate is used in the synthesis of other chemicals . It serves as a starting material or intermediate in various chemical reactions .
  • Method : The specific methods of application or experimental procedures depend on the particular chemical reaction or process .
  • Results : The use of ethyl cinnamate in the synthesis of other chemicals contributes to the efficiency and effectiveness of these processes .

Solvent in Different Reactions

  • Field : Chemical Industry
  • Application : Ethyl cinnamate is used as a solvent in different reactions . It can help to dissolve other substances and facilitate chemical reactions .
  • Method : It is added to the reaction mixture as needed .
  • Results : The use of ethyl cinnamate as a solvent can contribute to the efficiency and effectiveness of various chemical reactions .

Production of Plasticizers

  • Field : Plastics Industry
  • Application : Ethyl cinnamate is used in the production of plasticizers . Plasticizers are substances added to materials to increase their plasticity or flexibility .
  • Method : It is incorporated into the plastic manufacturing process as a plasticizer .
  • Results : The addition of ethyl cinnamate can enhance the properties of plastic products, making them more flexible and durable .

Flavor Enhancer in Tobacco Products

  • Field : Tobacco Industry
  • Application : Ethyl cinnamate is used as a flavor enhancer in tobacco products . It can improve the taste and aroma of these products .
  • Method : It is added to tobacco during the manufacturing process .
  • Results : The addition of ethyl cinnamate can enhance the sensory appeal of tobacco products, thereby increasing their acceptance among consumers .

Safety And Hazards

Ethyl cinnamate is moderately toxic by ingestion . It is combustible and when heated to decomposition, it emits acrid smoke and irritating fumes . Contact with skin, eyes, and clothing should be avoided . If swallowed, immediate medical assistance is recommended .

Future Directions

Ethyl cinnamate has potential applications in the food industry, especially for beverages and baked goods. Its application in the cosmetic and pharmaceutical industry is also significant due to the characteristic flavor and fragrance, as well as high boiling point and stability . Future research will delve into exploring the relationship between microorganisms and active ingredients in yellow rice wine, improving both the quality and functionality of the wine .

properties

IUPAC Name

ethyl (E)-3-phenylprop-2-enoate
Source PubChem
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InChI

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEBGUQPQBELIU-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017688
Record name ethyl-(E)-cinnamate
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Nearly colorless oily liquid with a fruity, balsamic odor like cinnamon; mp = 6-10 deg C; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Colourless liquid, sweet balsamic-honey note
Record name 2-Propenoic acid, 3-phenyl-, ethyl ester
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Record name Ethyl cinnamate
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Record name Ethyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water; miscible in alcohols, miscible (in ethanol)
Record name Ethyl cinnamate
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Density

1.044-1.051
Record name Ethyl cinnamate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Pressure

0.00327 [mmHg]
Record name Ethyl cinnamate
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Product Name

Ethyl cinnamate

CAS RN

4192-77-2, 103-36-6
Record name Ethyl (E)-cinnamate
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Record name Ethyl cinnamate
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Record name Ethyl trans-cinnamate
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Record name ETHYL CINNAMATE
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Record name 2-Propenoic acid, 3-phenyl-, ethyl ester
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Record name Ethyl cinnamate
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Record name ETHYL CINNAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,350
Citations
W Masselink, D Reumann, P Murawala… - …, 2019 - journals.biologists.com
… BABB is toxic and a strong organic solvent, and has a refractive index comparable with ethyl cinnamate. We found ethyl cinnamate to provide an efficient and non-toxic alternative in …
Number of citations: 118 journals.biologists.com
PL Egerton, EM Hyde, J Trigg, A Payne… - Journal of the …, 1981 - ACS Publications
… In summary, irradiation of trans-ethyl cinnamate leads to cycloaddition products in high yield. 5-Truxinate is the most important cyclodimer formed, followed by /3-truxinate; other isomers …
Number of citations: 141 pubs.acs.org
L Moio, PX Etievant - American Journal of Enology and …, 1995 - Am Soc Enol Viticulture
… Ethyl anthranilate (ethyl 2-aminobenzoate), ethyl cinnamate (… intense flavor compound was ethyl cinnamate, followed by … The high olfactometric index found for ethyl cinnamate in the …
Number of citations: 129 www.ajevonline.org
NK Dubey, TN Tiwari, D Mandin, H Andriamboavonjy… - Fitoterapia, 2000 - Elsevier
… It is interesting to establish that ethyl cinnamate is active against dermatophytes and … gratissimum essential oil containing a high level of ethyl cinnamate seems especially …
Number of citations: 145 www.sciencedirect.com
Y Wang, DH Zhang, JY Zhang, N Chen, GY Zhi - Food Chemistry, 2016 - Elsevier
… ethyl cinnamate through esterification of cinnamic acid with ethanol was studied. In order to increase the yield of ethyl cinnamate… and the yield of ethyl cinnamate increased by 6.2 times. …
Number of citations: 53 www.sciencedirect.com
Z Shen, T Wang, M Liu - Angewandte Chemie International …, 2014 - Wiley Online Library
… In conclusion, the steric hindrance of ethyl cinnamate substituents resulted in the self-assembly of an achiral and C 3 -symmetric molecule (BTAC) into an unequal number of P and M …
Number of citations: 163 onlinelibrary.wiley.com
H Wang, YF Du, MY Lin, K Zhang… - Chinese Journal of …, 2008 - Wiley Online Library
… attention on the formation of carbon-carbon bonds between CO2 and ethyl cinnamate. Although electrocarboxylation of ethyl cinnamate has been reported,14 the yield was low (30%—…
Number of citations: 29 onlinelibrary.wiley.com
R Othman, H Ibrahim, MA Mohd, K Awang… - Planta …, 2002 - thieme-connect.com
… 1 Effect of ethyl cinnamate on high K + and phenylephrine (PE)-induced contractions in endothelium intact rat aorta. Ethyl cinnamate was added cumulatively every 10 minutes to the rat …
Number of citations: 61 www.thieme-connect.com
SM Jakovetić, ND Luković… - Industrial & …, 2013 - ACS Publications
… (12-16) Recently, the synthesis of ethyl cinnamate has also … lipase-catalyzed synthesis of ethyl cinnamate have been well … an efficient synthesis of ethyl cinnamate, initial kinetic studies …
Number of citations: 31 pubs.acs.org
B Zhang, C Lv, W Li, Z Cui, D Chen, F Cao… - Chemical and …, 2015 - jstage.jst.go.jp
… In conclusion, the present study reported the synthesis of a series of ethyl cinnamate derivatives and the acaricidal activity in vitro against Psoroptes cuniculi, a mange mite. Furthermore…
Number of citations: 28 www.jstage.jst.go.jp

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